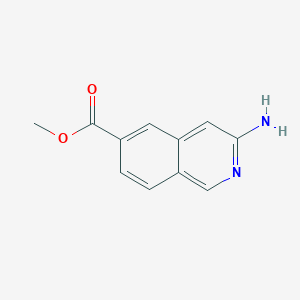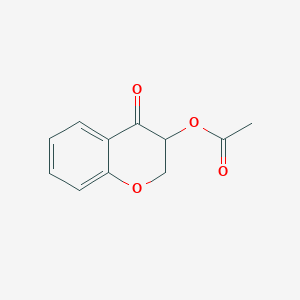
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxochroman-3-yl acetate is an organic compound belonging to the chromanone family. Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. This compound is characterized by the presence of an acetate group at the 3-position and a ketone group at the 4-position of the chroman ring. It is a versatile intermediate used in the synthesis of various bioactive molecules and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxochroman-3-yl acetate can be achieved through several methods. One common approach involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. This reaction is typically carried out under metal-free conditions using ammonium persulfate as the oxidant. The reaction is performed in dimethyl sulfoxide (DMSO) at 80°C under a nitrogen atmosphere for 24 hours, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of 4-oxochroman-3-yl acetate often involves the esterification of chroman-4-one derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-oxochroman-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted chromanone derivatives.
科学研究应用
4-oxochroman-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is a key intermediate in the development of pharmaceuticals with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, fragrances, and other fine chemicals.
作用机制
The mechanism of action of 4-oxochroman-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
4-oxochroman-3-yl acetate can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the acetate group but shares the chromanone core structure.
Coumarin: Contains a lactone ring fused to a benzene ring, differing in the position and type of functional groups.
Flavone: Similar bicyclic structure but with a different arrangement of functional groups.
The uniqueness of 4-oxochroman-3-yl acetate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
18672-78-1 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC 名称 |
(4-oxo-2,3-dihydrochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-6-14-9-5-3-2-4-8(9)11(10)13/h2-5,10H,6H2,1H3 |
InChI 键 |
XHRAXIFWVMCTJD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1COC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


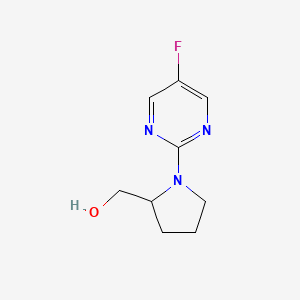


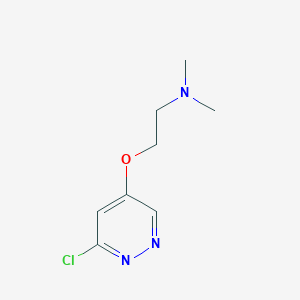
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
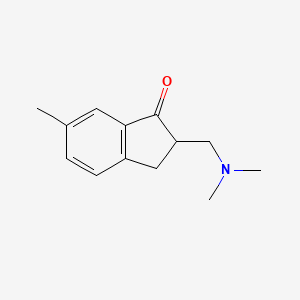
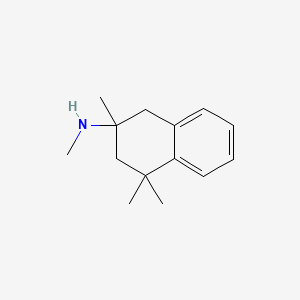
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)
